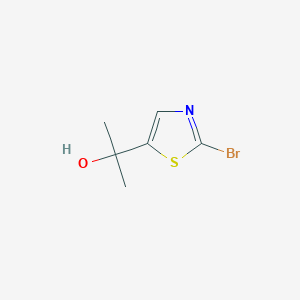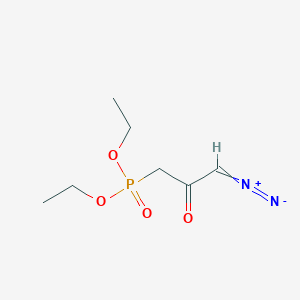
(4-Acetyl-3-chlorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetyl-3-chlorophenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with an acetyl group and a chlorine atom. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetyl-3-chlorophenyl)boronic acid typically involves the reaction of 4-acetyl-3-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis
Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Acetyl-3-chlorophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Hydroxy derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: (4-Acetyl-3-chlorophenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Industry: In the industrial sector, boronic acids are utilized in the manufacture of fine chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action for (4-Acetyl-3-chlorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center.
Comparison with Similar Compounds
- 4-Chlorophenylboronic acid
- 3-Chlorophenylboronic acid
- 4-Acetylphenylboronic acid
Uniqueness: (4-Acetyl-3-chlorophenyl)boronic acid is unique due to the presence of both an acetyl group and a chlorine atom on the aromatic ring, which can influence its reactivity and the types of reactions it can undergo. This dual substitution pattern can provide additional functionalization options in synthetic applications.
Properties
Molecular Formula |
C8H8BClO3 |
|---|---|
Molecular Weight |
198.41 g/mol |
IUPAC Name |
(4-acetyl-3-chlorophenyl)boronic acid |
InChI |
InChI=1S/C8H8BClO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4,12-13H,1H3 |
InChI Key |
LEPYOPGKNIBIBO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)C)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


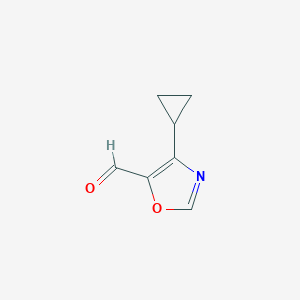
![methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride](/img/structure/B13462509.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)
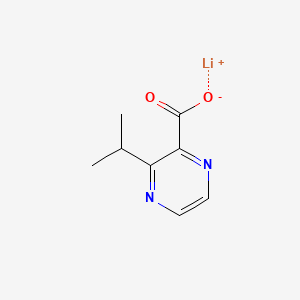
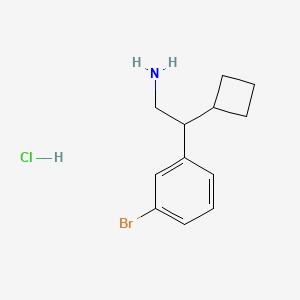
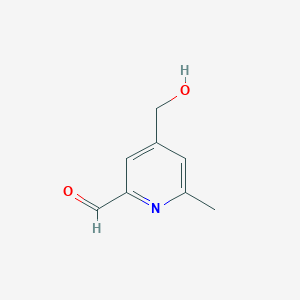
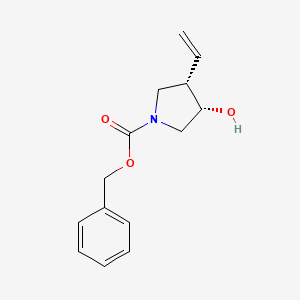
![methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13462531.png)
![4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile](/img/structure/B13462534.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)
![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)
![1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride](/img/structure/B13462555.png)
